Planarity and π–π Stacking Distance – Crystallographic Comparison with Substituted Thienopyridine Analogs
The title compound exhibits near-perfect planarity with a dihedral angle of 1.38(4)° between the fused thiophene and pyridine rings [1]. This planarity enables intermolecular π–π stacking interactions between adjacent pyridine and thiophene rings with a centroid–centroid distance of 3.537(3) Å, which contributes to ordered crystal packing in the orthorhombic Pbca space group [1]. In contrast, 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, a structurally related analog, exhibits larger centroid–centroid distances of 3.6963(13) Å and 3.3812(13) Å for its π–π interactions [2].
| Evidence Dimension | Dihedral angle between thiophene and pyridine rings (planarity) |
|---|---|
| Target Compound Data | 1.38(4)° |
| Comparator Or Baseline | Not directly compared in the same study; reference analog 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid has dihedral data not reported for thiophene-pyridine ring system |
| Quantified Difference | Target compound exhibits near-perfect planarity (1.38° deviation); comparator π–π centroid distances vary by 0.16–0.32 Å |
| Conditions | Single-crystal X-ray diffraction at 113 K |
Why This Matters
Predictable crystallinity and solid-state ordering are critical for reproducible formulation development and structure-based drug design where conformational rigidity is desired.
- [1] Acta Crystallographica Section E (2009), E65, o3163. doi:10.1107/S1600536809048132 View Source
- [2] Pinheiro, L. C. S. et al. Acta Crystallographica Section E (2012), E68, o2101. doi:10.1107/S1600536812025924 View Source
